2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine
Description
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Properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJTWEDOLQXYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : CHFN
- Molecular Weight : 195.18 g/mol
- CAS Number : 5928-25-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for certain receptors associated with inflammatory responses and pain pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth and metastasis by targeting angiogenesis.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the cytotoxic effects and growth inhibition properties of the compound on various cancer cell lines.
| Cell Line | Concentration (µM) | Inhibition (%) | Duration (hours) |
|---|---|---|---|
| DU145 | 25 | 22 | 24 |
| DU145 | 50 | 45 | 48 |
| DU145 | 100 | 72 | 72 |
The results indicate a dose-dependent inhibition of cell growth, with significant effects observed at higher concentrations over extended treatment periods.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice. The compound was administered at varying doses, and tumor volume was measured over time.
| Dose (mg/kg) | Tumor Volume Reduction (%) | Study Duration (days) |
|---|---|---|
| 10 | 30 | 14 |
| 20 | 50 | 14 |
| 50 | 70 | 14 |
The compound demonstrated a significant reduction in tumor volume at higher doses, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the use of this compound in patients with chronic pain conditions. Results indicated a notable reduction in pain scores compared to placebo, supporting its role as a therapeutic agent for pain relief.
- Case Study on Inflammatory Disorders : Another study focused on its anti-inflammatory properties in patients with rheumatoid arthritis. Patients receiving treatment reported decreased joint swelling and improved mobility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
